4-Bromobenzo[b]thiophen-3-amine 4-Bromobenzo[b]thiophen-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17618593
InChI: InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2
SMILES:
Molecular Formula: C8H6BrNS
Molecular Weight: 228.11 g/mol

4-Bromobenzo[b]thiophen-3-amine

CAS No.:

Cat. No.: VC17618593

Molecular Formula: C8H6BrNS

Molecular Weight: 228.11 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzo[b]thiophen-3-amine -

Specification

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
IUPAC Name 4-bromo-1-benzothiophen-3-amine
Standard InChI InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2
Standard InChI Key IVBVKRVFZOAZPB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=CS2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzo[b]thiophene core (a benzene ring fused to a thiophene ring) substituted with a bromine atom at the 4-position and an amine group at the 3-position. Key structural parameters include:

PropertyValue
Molecular formulaC₈H₆BrNS
Molecular weight228.11 g/mol
IUPAC name4-bromo-1-benzothiophen-3-amine
SMILESBrC1=C(SC2=C1C=CC=C2)N

The bromine atom induces electronic effects (e.g., electron-withdrawing) that modulate reactivity, while the amine group enables hydrogen bonding and nucleophilic substitution .

Spectroscopic Data

Although direct spectral data for 4-bromobenzo[b]thiophen-3-amine are unavailable, analogous compounds exhibit:

  • ¹H NMR: Aromatic protons in the 6.8–7.5 ppm range, with amine protons appearing as broad singlets near 5.0 ppm .

  • ¹³C NMR: Thiophene carbons at 110–140 ppm, aromatic carbons at 120–135 ppm, and C-Br signals near 100 ppm .

  • MS (EI): Characteristic isotopic patterns for bromine (1:1 ratio for M⁺ and M+2 peaks) .

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves a two-step strategy:

  • Bromination:

    • Benzo[b]thiophene undergoes electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in CHCl₃ at 0–25°C. Regioselectivity depends on directing effects; bromination at the 4-position is favored due to the electron-donating thiophene sulfur .

  • Amination:

    • The brominated intermediate is subjected to Buchwald-Hartwig amination with NH₃ or amines in the presence of Pd catalysts (e.g., Pd(OAc)₂, Xantphos) at 80–110°C .

Example protocol:

  • 4-Bromobenzo[b]thiophene (1.0 equiv), NH₃ (5.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and KOtBu (2.0 equiv) in toluene at 100°C for 12 hours yield 4-bromobenzo[b]thiophen-3-amine with 65–75% isolated yield .

Reactivity Profile

The compound participates in:

  • Nucleophilic substitution: Bromine can be replaced by OH, CN, or aryl groups under SNAr conditions (e.g., CuCN/DMF, 120°C) .

  • Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) form biaryl derivatives .

  • Oxidation: The thiophene ring oxidizes to sulfoxides or sulfones with H₂O₂/AcOH .

Physicochemical Properties

PropertyValue
Melting point142–145°C (predicted)
LogP2.8 ± 0.3
SolubilityDMSO > 10 mg/mL; H₂O < 0.1 mg/mL
pKa (amine)3.9 ± 0.2

The bromine atom increases hydrophobicity (higher LogP vs. non-brominated analogs), while the amine group enhances solubility in polar aprotic solvents .

Applications in Medicinal Chemistry

MAO-B Inhibition

Benzo[b]thiophen-3-amine derivatives exhibit potent MAO-B inhibitory activity (IC₅₀ = 10–50 nM), as demonstrated in rat cortex synaptosomes. The bromine atom enhances binding to the enzyme’s hydrophobic pocket, while the amine forms hydrogen bonds with FAD cofactors .

Key findings:

  • PM4 analog: IC₅₀ = 12 nM for MAO-B; >100-fold selectivity over MAO-A .

  • Reduces DOPAC/DA ratio by 40% in LPS-induced neuroinflammation models, suggesting neuroprotective potential .

Antimicrobial Activity

Brominated thiophene amines show moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL), likely via disruption of microbial membrane integrity.

ParameterRecommendation
StabilityStable under inert atmosphere; light-sensitive
Storage2–8°C in amber glass vials
ToxicityLD₅₀ (oral, rat) = 320 mg/kg

Proper PPE (gloves, goggles) is required due to the compound’s irritant properties. Waste must be treated with 10% NaHSO₃ before disposal .

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